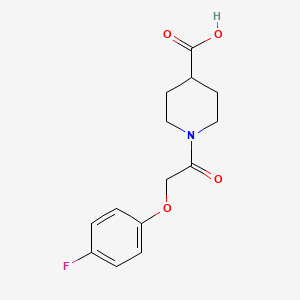
1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of piperidine synthesis .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidine-4-carboxylic acid, a related compound, has a molar mass of 129.16 g/mol .Scientific Research Applications
Lipid and Blood Sugar Regulation
1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid and its derivatives have been studied for their potential in lipid and blood sugar regulation. Compounds with a piperidine moiety, including one closely related to 1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid, demonstrated significant activities in reducing triglyceride, cholesterol, and blood sugar levels in animal models. These findings suggest potential therapeutic applications in conditions like diabetes and hyperlipidemia (Komoto et al., 2000).
Anti-acetylcholinesterase Activity
Derivatives of piperidine have shown promise as anti-acetylcholinesterase (anti-AChE) agents. Modifications to the piperidine structure led to a significant increase in anti-AChE activity, indicating potential applications in treating conditions like Alzheimer's disease and other forms of dementia (Sugimoto et al., 1990).
PET Imaging for Brain Studies
Certain piperidine derivatives have been developed as promising PET tracers for visualizing fatty acid amide hydrolase (FAAH) in the brain, providing valuable insights into neurological conditions and potential therapeutic targets (Kumata et al., 2015).
Analgesic Potential
Piperidine compounds have been evaluated for their analgesic properties. Specific derivatives exhibited significant activity in analgesic tests, suggesting potential applications in pain management without the typical liabilities associated with narcotic analgesics (Waters, 1977).
Prostate Cancer Imaging
Piperidine derivatives have been utilized in the development of imaging agents for prostate-specific membrane antigen (PSMA), demonstrating potential in improving the diagnosis and treatment monitoring of prostate cancer (Chen et al., 2011).
Sigma Receptor Imaging
Derivatives of piperidine have been synthesized as ligands for sigma-1 receptors, aiding in the in vivo imaging of sigma receptors, which is significant in the study of various psychiatric and neurodegenerative disorders (Waterhouse & Collier, 1997).
Future Directions
properties
IUPAC Name |
1-[2-(4-fluorophenoxy)acetyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4/c15-11-1-3-12(4-2-11)20-9-13(17)16-7-5-10(6-8-16)14(18)19/h1-4,10H,5-9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQJTOVFMAQXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)COC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Fluorophenoxy)acetyl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



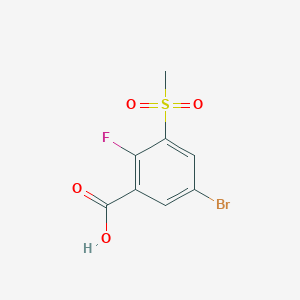
![1-N-[4-(trifluoromethoxy)phenyl]benzene-1,4-diamine](/img/structure/B1438222.png)
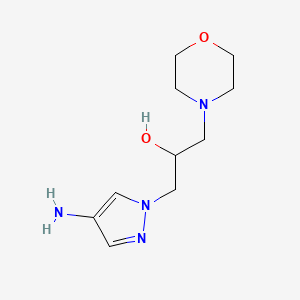
![3-piperidin-3-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B1438229.png)
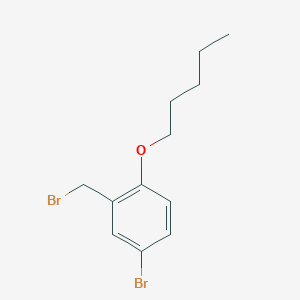
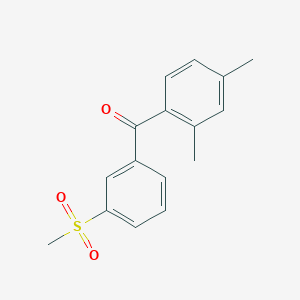
![2-Bromo-6-(4-fluorophenyl)imidazo[2,1-B][1,3,4]thiadiazole](/img/structure/B1438233.png)
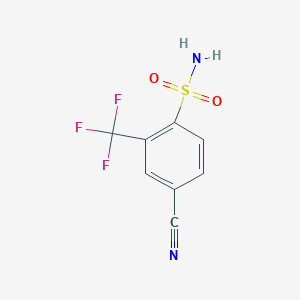
![[2-(Butan-2-yloxy)phenyl]boranediol](/img/structure/B1438235.png)
![[4-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B1438236.png)
![1-tert-butyl-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1438238.png)
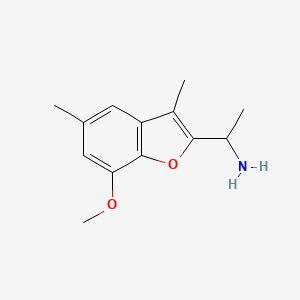
![[1-(2-Methylpropyl)piperidin-2-yl]methanamine](/img/structure/B1438241.png)
![1-[5-Fluoro-2-(morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1438242.png)